molecular formula C13H13N5O3 B11243747 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11243747
M. Wt: 287.27 g/mol
InChI Key: PYDRGXDBXXCFRL-UHFFFAOYSA-N
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Description

7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with an ethoxyphenyl group attached

Preparation Methods

The synthesis of 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method starts with the transformation of commercially available starting materials, such as 2-acetylpyridine and acetylpyrazine, using N,N-dimethylformamide dimethylacetal. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield the desired tetrazolopyrimidine structure . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid include other tetrazolopyrimidines and pyrazolopyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, pyrazolo[1,5-a]pyrimidines are known for their anticancer and anti-inflammatory properties . The unique ethoxyphenyl group in this compound may confer distinct photophysical properties, making it particularly useful in material science applications .

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

7-(2-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H13N5O3/c1-2-21-11-6-4-3-5-8(11)10-7-9(12(19)20)14-13-15-16-17-18(10)13/h3-7,10H,2H2,1H3,(H,19,20)(H,14,15,17)

InChI Key

PYDRGXDBXXCFRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

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